Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate is a chemical compound with a complex structure that includes a benzoate ester, a sulfonyl group, and an amide linkage
Safety and Hazards
As a research chemical, “methyl 2-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate” should be handled with care. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, researchers are responsible for confirming its identity and purity, and for understanding and managing any risks associated with its use .
Mechanism of Action
Target of Action
The primary target of Methyl 2-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
Methyl 2-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The compound affects the Wnt signaling pathway by targeting β-catenin . The degradation of β-catenin disrupts the pathway, leading to downstream effects such as the inhibition of cell proliferation and survival .
Result of Action
The result of the action of Methyl 2-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is the selective inhibition of Wnt signaling-dependent proliferation of cancer cells . This occurs at an effective concentration of 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine to form an intermediate, which is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The amide linkage can be reduced to an amine under specific reducing conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Shares a similar structure but differs in the position of the sulfonyl group.
Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate: Similar ester group but with an ethyl instead of a methyl group.
Uniqueness
Methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit the Wnt/β-catenin pathway sets it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-7-9-13(10-8-12)25(22,23)18-11-16(20)19-15-6-4-3-5-14(15)17(21)24-2/h3-10,18H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMXVSVHHOPDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.